N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that combines a benzo[d]thiazole moiety with a chromene structure. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene derivatives. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides without the need for phenolic group protection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine . This modulation can influence various physiological processes, including neurotransmission and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to its specific combination of benzo[d]thiazole and chromene structures, which confer distinct biological activities and chemical reactivity. Its ability to modulate the M4 receptor selectively sets it apart from other similar compounds .
Properties
CAS No. |
868230-66-4 |
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Molecular Formula |
C19H14N2O4S |
Molecular Weight |
366.39 |
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O4S/c1-10-7-8-14(24-2)15-17(10)26-19(20-15)21-18(23)12-9-25-13-6-4-3-5-11(13)16(12)22/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
MAUJHLAHHQCUTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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